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Compound of Interest

1-Isocyanato-3,5-
Compound Name: _
dimethoxybenzene

Cat. No.: B1333711

A comprehensive guide to the spectroscopic characteristics of 1-isocyanato-3,5-
dimethoxybenzene and related compounds, providing predicted and experimental data for
researchers, scientists, and drug development professionals.

This guide offers a detailed spectroscopic comparison of 1-isocyanato-3,5-
dimethoxybenzene and its key derivatives. Due to the limited availability of experimental data
for 1-isocyanato-3,5-dimethoxybenzene, this document presents computationally predicted
spectroscopic data alongside experimentally obtained data for structurally similar and precursor
compounds. This approach provides valuable insights for the identification and characterization
of this compound and its analogs in a research and development setting.

Introduction

1-isocyanato-3,5-dimethoxybenzene is a molecule of interest in organic synthesis and
medicinal chemistry due to the reactive isocyanate functional group and the presence of the
3,5-dimethoxybenzene scaffold, which is found in various biologically active compounds. A
thorough understanding of its spectroscopic properties is essential for reaction monitoring,
quality control, and structural elucidation. This guide provides a comparative analysis of its
predicted spectroscopic data with the experimental data of its immediate precursor, 3,5-
dimethoxyaniline, and other relevant analogs.

Spectroscopic Data Comparison
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The following tables summarize the predicted and experimental spectroscopic data for 1-
isocyanato-3,5-dimethoxybenzene and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data (Predicted and Experimental, 400 MHz, CDCIs)

Compound Ar-H (ppm) -OCHs (ppm) Other (ppm)

1-Isocyanato-3,5-
6.3 (t, 1H, H4), 6.2 (d,

dimethoxybenzene 3.75 (s, 6H)

. 2H, H2, H6)
(Predicted)
3,5-Dimethoxyaniline 6.0 (t, 1H, H4), 5.9 (d,

) 3.7 (s, 6H) 3.6 (s, 2H, -NH2)

(Experimental)[1] 2H, H2, H6)
1,3,5-
Trimethoxybenzene 6.1 (s, 3H) 3.8 (s, 9H)
(Experimental)[2]

Table 2: 13C NMR Spectral Data (Predicted and Experimental, 100 MHz, CDCls)

Compound Ar-C (ppm) -OCHs (ppm) -NCO (ppm) Other (ppm)
1-Isocyanato-
. 162 (C3, C5),

’ 138 (C1), 100 55 125 -

dimethoxybenze

. (C4), 98 (C2, C6)
ne (Predicted)

3,5- 161 (C3, C5),
Dimethoxyaniline 148 (C1), 94 55 - -
(Experimental)[1]  (C4), 93 (C2, C6)

1,3,5-
_ 163 (C1, C3,
Trimethoxybenze
C5), 94 (C2, C4, 55 - -
ne
C6)

(Experimental)
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Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Frequencies (cm™1)

C-O Stretch C-H Stretch
Compound N=C=0 Stretch N-H Stretch .
(Ar-OCHs) (Aromatic)
1-Isocyanato-
3,5- ~2270 (strong,
) - ~1205, ~1065 ~3070
dimethoxybenze sharp)
ne (Predicted)
Phenyl
~2275 (strong,
Isocyanate - - ~3060
) sharp)
(Experimental)[3]
3,5-
Dimethoxyaniline - ~3400, ~3320 ~1200, ~1050 ~3050
(Experimental)[4]

Mass Spectrometry

Table 4: Mass Spectrometry Data (Electron lonization)

Key Fragmentation Peaks

Compound Molecular lon (m/z)
(m/z)

1-Isocyanato-3,5-
. ) 151, 136, 122, 108
dimethoxybenzene (Predicted)

3,5-Dimethoxyaniline
(Experimental)[1][5][6]

153 138, 124, 110, 95

Experimental Protocols

The experimental data cited in this guide were obtained using standard spectroscopic
techniques. General protocols are outlined below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a 400 MHz spectrometer using deuterated
chloroform (CDCIs) as the solvent and tetramethylsilane (TMS) as an internal standard.
Chemical shifts (d) are reported in parts per million (ppm) and coupling constants (J) in Hertz
(Hz).

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.
Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
Absorbance frequencies are reported in wavenumbers (cm™1).

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (El) source. The sample is
introduced into the mass spectrometer, and the resulting mass-to-charge ratios (m/z) of the
molecular ion and fragment ions are recorded.

Visualization of Synthesis Pathway

The synthesis of 1-isocyanato-3,5-dimethoxybenzene commonly proceeds from its aniline
precursor, 3,5-dimethoxyaniline. The following diagram illustrates this key synthetic

transformation.

Phosgenation

3,5-Dimethoxyaniline

1-Isocyanato-3,5-dimethoxybenzene

Phosgene or equivalent

Click to download full resolution via product page

Caption: Synthesis of 1-isocyanato-3,5-dimethoxybenzene.

Logical Workflow for Spectroscopic Analysis
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The following diagram outlines a logical workflow for the spectroscopic identification and
characterization of 1-isocyanato-3,5-dimethoxybenzene.

Spectroscopic Techniques
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Caption: Workflow for spectroscopic identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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